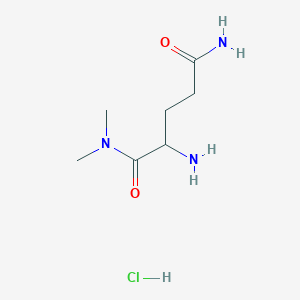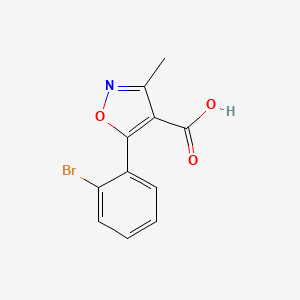
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-bromo-phenyl group, a methyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoxazole ring, the 2-bromo-phenyl group, and the carboxylic acid group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties. The carboxylic acid group could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its reactivity. The carboxylic acid group could influence the compound’s acidity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis of Borinic Acid Derivatives
This compound can be utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives are used in cross-coupling reactions, catalysis, and medicinal chemistry. They are particularly noted for their enhanced Lewis acidity, which makes them suitable for coordinating with alcohols and amino alcohols .
Catalysis
Due to its structural properties, 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid may act as a catalyst in regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. This application is significant in the development of new synthetic pathways in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound could be a precursor for the development of new pharmaceuticals. Its boronic acid analogs have been shown to possess bioactive properties, which suggests potential applications in drug discovery and design .
Polymer Materials
The compound’s boronic acid analogs are also used in the creation of polymer materials. Due to their ability to form stable covalent bonds with various organic substrates, they can be used to develop new materials with specific mechanical and chemical properties .
Optoelectronics
In the field of optoelectronics, derivatives of this compound could be employed in the synthesis of materials for light-emitting diodes (LEDs) and other electronic devices. The boronic acid analogs are particularly useful for their electron-deficient nature, which is essential for electronic applications .
Imaging and Biology
The boronic acid derivatives of 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid can be used in imaging techniques and biological studies. They can act as molecular probes due to their ability to bind to various biological molecules, aiding in the visualization of cellular processes .
Environmental Chemistry
This compound can be explored for its use in environmental chemistry, particularly in the detection and removal of pollutants. Its derivatives could potentially be used to create sensors that detect heavy metals and organic pollutants in water and soil .
Chemical Education
Lastly, 5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid and its applications can serve as an excellent educational tool in chemical education. It can be used to demonstrate various chemical reactions and properties to students, fostering a deeper understanding of organic chemistry and its practical applications .
Zukünftige Richtungen
Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could develop more efficient synthesis methods, investigate the compound’s reactivity and stability, and explore its potential uses in fields such as pharmaceuticals or materials science .
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBBAKNZJTNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
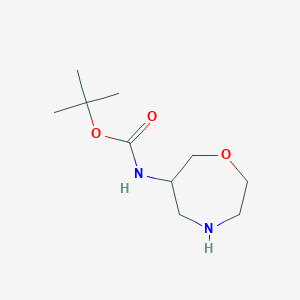

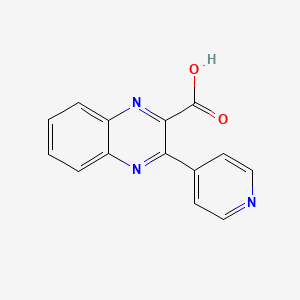
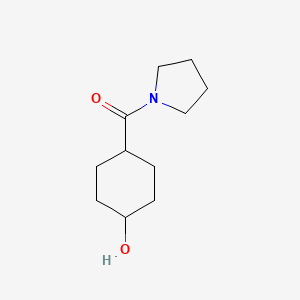
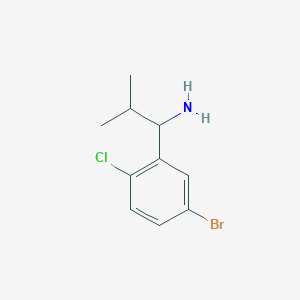

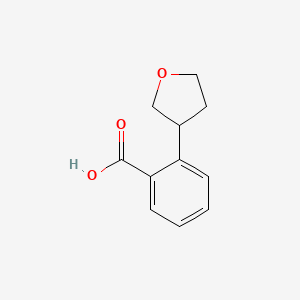
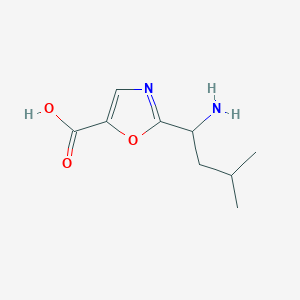
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
